N-Boc-N-deshydroxyethyl Dasatinib
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClN7O3S/c1-15-7-6-8-17(26)21(15)31-22(34)18-14-27-23(37-18)30-19-13-20(29-16(2)28-19)32-9-11-33(12-10-32)24(35)36-25(3,4)5/h6-8,13-14H,9-12H2,1-5H3,(H,31,34)(H,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIZAWDYZXXVSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675710 | |
| Record name | tert-Butyl 4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-13-5 | |
| Record name | tert-Butyl 4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of N Boc N Deshydroxyethyl Dasatinib As a Specialized Research Compound
Role as a Synthetic Intermediate or Impurity in Dasatinib Production Research
This compound primarily serves as a key intermediate in the synthesis of Dasatinib and its derivatives. veeprho.com The Boc group's stability under various reaction conditions, except for acidic ones, makes it an ideal protecting group. organic-chemistry.org This allows chemists to perform other chemical transformations on the molecule without affecting the protected amine. Once the desired modifications are complete, the Boc group can be easily removed.
In the context of pharmaceutical manufacturing, this compound is also recognized as a process impurity. veeprho.compharmaffiliates.com Its presence in the final drug product must be carefully monitored and controlled to meet stringent regulatory standards. As such, highly characterized reference standards of this compound are essential for analytical method development and validation to quantify its levels in Dasatinib drug substance and product. veeprho.com The potential for this intermediate to form nitrosamine (B1359907) impurities, such as N-Nitroso-N-Boc-N-deshydroxyethyl Dasatinib, is also a critical consideration in process chemistry and safety assessment. cymitquimica.comsynzeal.comclearsynth.com
Utility as a Derivatized Research Tool and Ligand in Chemical Biology Studies
The strategic use of the Boc protecting group in this compound extends its utility into chemical biology research. By protecting the piperazine nitrogen, researchers can selectively modify other parts of the Dasatinib scaffold. For example, this allows for the attachment of various chemical probes, such as fluorescent tags or biotin, to create tool compounds for studying the biological targets of Dasatinib.
Furthermore, the synthesis of Dasatinib conjugates with amino acids and fatty acids has been explored to potentially improve specificity towards certain kinases. nih.gov The synthetic route to these conjugates often involves intermediates where protecting groups like Boc are essential. These derivatized molecules can then be used as ligands in binding assays to investigate the structure-activity relationships of Dasatinib with its target kinases. This approach aids in the rational design of new kinase inhibitors with improved potency and selectivity. nih.govnih.gov
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Dasatinib | C22H26ClN7O2S | 488.01 | 302962-49-8 |
| N-Deshydroxyethyl Dasatinib | C20H22ClN7OS | 443.95 | 910297-51-7 |
| This compound | C25H30ClN7O3S | 544.07 | 1159977-13-5 |
| N-Nitroso-N-Boc-N-deshydroxyethyl Dasatinib | C25H29ClN8O4S | 573.07 | Not Available |
Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:
The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.
Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.
Advanced Synthetic Methodologies and Chemical Transformations of this compound 2.1. Strategic Chemical Synthesis Routes to N-Deshydroxyethyl Dasatinib Precursors 2.2. Implementation of Boc-Protection Strategies in Derivatization 2.3. Isotopic Labeling and Synthesis of this compound-d8 2.4. Comprehensive Analysis and Control of Related Synthetic Impurities 2.4.1. Research on this compound Nitroso Impurity Formation
Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).
Molecular Pharmacology and Mechanistic Research of N Boc N Deshydroxyethyl Dasatinib
Ligand-Receptor Interaction Studies
Detailed ligand-receptor interaction studies specifically for N-Boc-N-deshydroxyethyl Dasatinib (B193332) are not documented in publicly accessible research. The addition of the bulky Boc group to the piperazine (B1678402) moiety, a critical site for the interaction of Dasatinib with its target kinases, likely sterically hinders or completely prevents the necessary binding for a pharmacological effect.
While there is a wealth of information on how Dasatinib interacts with the ATP binding pocket of various kinases, similar investigations for N-Boc-N-deshydroxyethyl Dasatinib have not been published. For Dasatinib, the piperazine ring and its substituents are crucial for forming key interactions within the ATP binding site of kinases like BCR-ABL and Src family kinases. The Boc group on this compound would likely obstruct the entry or proper orientation of the molecule within the narrow ATP binding cleft, thereby preventing the specific hydrogen bonds and hydrophobic interactions that are characteristic of Dasatinib's inhibitory activity.
The mechanism by which Dasatinib blocks its target receptors involves competitive inhibition at the ATP binding site. Due to the likely inability of this compound to effectively bind to the ATP pocket of kinases, it is not expected to exhibit a significant receptor ligand blocking mechanism in the same manner as Dasatinib. The Boc protecting group is designed to be chemically cleaved during synthesis to yield the active drug, and its presence fundamentally alters the molecule's ability to interact with its biological targets.
Kinase Modulatory Activities of this compound
There is no evidence from published studies to suggest that this compound possesses significant kinase modulatory activities. The focus of research has been on Dasatinib, which is known to be a potent inhibitor of a wide range of kinases.
In contrast, this compound is not reported to be an active modulator of these kinases. The Boc group's presence on the piperazine nitrogen is expected to abolish the compound's ability to bind to the kinase domain, rendering it inactive as a kinase inhibitor.
Ion Channel Modulatory Research
Specific research on the ion channel modulatory effects of this compound is not available.
There are no published studies investigating the effects of this compound on voltage-gated potassium channels such as Kv1.2 and Kv1.3. While some kinase inhibitors have been shown to have off-target effects on ion channels, the lack of primary pharmacological data for this compound makes it highly unlikely that such specific secondary effects have been explored.
Data Tables
Due to the absence of published research on the biological activity of this compound, no data tables with research findings can be provided. A table of the chemical compounds mentioned in this article is included below.
Preclinical Biological Activity Investigations of N Boc N Deshydroxyethyl Dasatinib and Derivatives
Cellular Proliferation and Growth Inhibition Studies in Preclinical Models
Comprehensive searches for studies detailing the effects of N-Boc-N-deshydroxyethyl Dasatinib (B193332) on cellular proliferation and growth have not yielded specific findings for this particular compound.
In Vitro Anti-proliferative Efficacy in Cell Lines
There is no publicly available data from in vitro studies, such as IC50 values or detailed proliferation assays, for N-Boc-N-deshydroxyethyl Dasatinib across various cancer cell lines. Research has instead focused on Dasatinib, which has demonstrated significant anti-proliferative effects in numerous cell lines. For context, Dasatinib has been shown to inhibit the growth of various cancer cell lines, including those from breast cancer and T-ALL. nih.govmedchemexpress.com
In Vivo Tumor Growth Inhibition Research
Similarly, there are no specific reports on in vivo studies using animal models to evaluate the tumor growth inhibition potential of this compound. Preclinical in vivo research has centered on the parent compound, Dasatinib, which has shown efficacy in various tumor models. nih.gov
Modulation of Cellular Signaling Pathways
Specific investigations into how this compound modulates cellular signaling pathways have not been reported in the available scientific literature. The impact of the N-Boc group on the compound's ability to interact with cellular kinases and other signaling molecules is unknown.
For the parent compound, Dasatinib, its mechanism of action involves the potent inhibition of multiple tyrosine kinases, which in turn affects various signaling pathways crucial for cancer cell proliferation and survival. Dasatinib has been shown to inhibit signaling pathways such as the JAK-STAT, MAPK, and AKT pathways in cytotoxic lymphocytes. nih.gov However, it is not scientifically sound to extrapolate these findings to its N-Boc-protected deshydroxyethyl metabolite without direct experimental evidence.
Potential Contributions to Proteolysis Targeting Chimeras (PROTACs) Development
The potential application of this compound in the development of Proteolysis Targeting Chimeras (PROTACs) has been alluded to in the context of its deprotected form.
This compound as a Potential Warhead or Ligand Component
N-deshydroxyethyl Dasatinib, the deprotected form of this compound, has been identified as a potential warhead for the synthesis of PROTACs. ucsf.edu PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. In this context, a derivative of Dasatinib would serve as the component that binds to the target kinase.
While synthetic schemes may utilize this compound as a starting material, the Boc group would be removed during the synthesis of the final PROTAC molecule. ucsf.eduescholarship.orgescholarship.org Therefore, it is the N-deshydroxyethyl Dasatinib moiety, not the N-Boc protected version, that would function as the warhead within the PROTAC. There is no evidence to suggest that this compound itself has been evaluated or used directly as a PROTAC warhead.
Analytical Chemistry and Quality Control Research Applications of N Boc N Deshydroxyethyl Dasatinib
Role as a Certified Reference Material in Analytical Standards
N-Boc-N-deshydroxyethyl Dasatinib (B193332) is widely used as a certified reference material (CRM) in the pharmaceutical industry. veeprho.comlgcstandards.com A CRM is a highly characterized and stable substance used to calibrate analytical instruments, validate analytical methods, and ensure the accuracy and traceability of measurement results. veeprho.com The availability of N-Boc-N-deshydroxyethyl Dasatinib as a CRM is essential for pharmaceutical manufacturers to comply with stringent regulatory standards set by authorities like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP). veeprho.comveeprho.com
This compound is supplied with a comprehensive certificate of analysis that includes detailed information on its identity, purity, and concentration. This certification provides a reliable basis for comparison in the analysis of Dasatinib and its impurities. The use of this compound as a CRM ensures that different laboratories can achieve consistent and comparable results, which is crucial for global pharmaceutical manufacturing and trade.
Furthermore, isotopically labeled versions of this compound, such as this compound-d8, are also available. medchemexpress.commedchemexpress.com These labeled compounds are particularly valuable as internal standards in quantitative analysis, especially in mass spectrometry-based methods, as they can correct for variations in sample preparation and instrument response, leading to highly accurate measurements. medchemexpress.com
Table 1: Characteristics of this compound as a Reference Material
| Characteristic | Description | Source |
|---|---|---|
| Chemical Name | tert-butyl 4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1, 3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazine-1-carboxylate | veeprho.com |
| Regulatory Compliance | Complies with USP, EMA, JP, and BP standards. | veeprho.comveeprho.com |
| Application | Used in Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and commercial production of Dasatinib. | veeprho.com |
| Documentation | Supplied with a detailed Structure Elucidation Report (SER) and Certificate of Analysis. | veeprho.com |
| Isotopically Labeled Variants | Deuterium-labeled versions (e.g., d8) are available for use as internal standards. | medchemexpress.commedchemexpress.com |
Future Perspectives and Advanced Research Trajectories for N Boc N Deshydroxyethyl Dasatinib
Innovations in Synthetic Process Optimization
One established method involves the coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine, followed by a reaction with N-Boc piperazine (B1678402). vixra.org This process has been a cornerstone of Dasatinib (B193332) synthesis, but efforts are underway to improve upon it.
Further refinements aim to minimize the formation of impurities, such as Des-hydroxy ethyl dasatinib (DHED), which can complicate the purification of the final active pharmaceutical ingredient. vixra.org The use of alternative reagents and reaction conditions is being explored to enhance yield and purity. vixra.orgresearchgate.net For instance, the alkylation of the DHED intermediate with 2-bromoethanol (B42945) represents a crucial final step in some synthetic pathways to obtain Dasatinib. researchgate.net
Discovery of Novel Biological Targets and Mechanisms
While N-Boc-N-deshydroxyethyl Dasatinib is primarily recognized as a precursor to Dasatinib, its own biological activity is an area of emerging interest. Dasatinib itself is a multi-kinase inhibitor, potently targeting BCR-ABL and SRC family kinases, which are implicated in various cancers. manasalifesciences.comdrugbank.comchemicalbook.com It binds to both the active and inactive conformations of the ABL kinase domain, giving it an advantage over other inhibitors like imatinib, especially in cases of resistance. drugbank.comchemicalbook.com
Research into the metabolites of Dasatinib, including N-deshydroxyethyl Dasatinib (the de-Boc-protected form of the subject compound), is crucial for understanding the full spectrum of its in vivo activity. medchemexpress.com N-deshydroxyethyl Dasatinib has been identified as a metabolite and is itself a subject of research in cancer and immunology. medchemexpress.com The Boc-protected form, this compound, is a valuable tool in these investigations, often used in the synthesis of derivatives and probes to explore biological pathways. For example, it has been used in the synthesis of molecular glue degrader compounds, which are designed to induce the degradation of target proteins. google.com
Future research will likely focus on whether this compound possesses any intrinsic inhibitory activity against known or novel kinases, or if it can be modified to target other cellular pathways. Its structure provides a scaffold for the development of new chemical entities with unique therapeutic profiles.
Expansion of Preclinical Efficacy Profiling
The preclinical evaluation of this compound is intrinsically linked to the development of Dasatinib and its analogues. While Dasatinib has a well-documented preclinical profile showing potent antitumor activity, the direct preclinical efficacy of its Boc-protected precursor is not as extensively studied, as it is generally considered a synthetic intermediate.
However, its role in the synthesis of research tools is critical for preclinical studies. For instance, N-deshydroxyethyl dasatinib has been conjugated with other molecules to create PROTACs (PROteolysis TArgeting Chimeras), which are designed to specifically target and degrade oncogenic proteins like BCR-ABL. ucsf.edu The synthesis of these complex molecules often starts with intermediates like this compound.
Future preclinical studies may involve:
Pharmacokinetic analysis: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound itself to determine its potential as a standalone therapeutic or a prodrug.
In vivo efficacy studies: Testing the compound in animal models of various cancers to identify any direct anti-tumor effects.
Development of novel derivatives: Using this compound as a starting point for creating new compounds with improved efficacy, selectivity, or pharmacokinetic properties.
Integration into Advanced Drug Discovery Platforms
The chemical structure of this compound makes it an ideal candidate for integration into modern drug discovery platforms. Its utility extends beyond being a simple intermediate.
Table 1: Applications in Advanced Drug Discovery
| Platform | Application of this compound |
|---|---|
| Combinatorial Chemistry | The core structure can be readily modified by deprotecting the Boc group and functionalizing the resulting amine, allowing for the rapid generation of a library of derivatives. |
| Fragment-Based Drug Discovery (FBDD) | The molecule itself or fragments thereof can be screened against a wide array of biological targets to identify novel interactions. |
| PROTACs and Molecular Glues | As previously mentioned, it is a key building block for the synthesis of these targeted protein degraders, a rapidly growing area of drug discovery. google.comucsf.edu |
| Isotope Labeling | Deuterated versions of this compound are synthesized for use in metabolic studies and as internal standards in analytical methods. cleanchemlab.com |
The availability of well-characterized this compound is crucial for its use in these advanced applications. veeprho.com Its integration into high-throughput screening and computational modeling platforms will likely accelerate the discovery of new therapeutic agents based on its chemical scaffold.
Q & A
Q. What synthetic methodologies are recommended for preparing N-Boc-N-deshydroxyethyl Dasatinib analogs?
The synthesis of N-Boc-protected Dasatinib derivatives typically involves multi-step protocols, including coupling reactions and Boc protection strategies. For example:
- Step 1 : Condensation of 2-chlorothiazole with substituted phenyl isocyanates to form the core structure .
- Step 2 : Buchwald-Hartwig amination to introduce the (hydroxyethyl)piperazine group .
- Boc protection : Use Boc-protected amino acids (e.g., Boc-Thr(Bn)-OH) with coupling agents like EDC/HOBT in anhydrous DMF .
- Purification : Column chromatography and recrystallization to achieve >99% purity, verified via NMR, IR, and MS .
Q. How can researchers ensure structural fidelity and purity of synthesized this compound derivatives?
Q. What in vitro models are suitable for initial evaluation of this compound’s anti-proliferative activity?
- Cell lines : Chronic myeloid leukemia (K562) and triple-negative breast cancer (MDA-MB-231) are standard models .
- Dose-response assays : Calculate GI50 values (e.g., 0.05699 µM for Dasatinib in MDA-MB-231) via MTT assays with triplicate replicates .
- Combination studies : Use CompuSyn software to determine synergy (combination index <1) with agents like Celecoxib .
Advanced Research Questions
Q. How can transcriptomic and phosphoproteomic data elucidate the anti-fibrotic mechanism of this compound?
- Transcriptomics : RNA-seq of pancreatic stellate cells (PSCs) treated with Dasatinib identifies downregulation of fibrotic markers (e.g., collagen I/III) .
- Phosphoproteomics : Enrichment analysis reveals inhibition of TKs/GSK3β/β-catenin pathways, validated via Western blot .
- Integrated analysis : Use tools like GeneMANIA to map protein-protein interaction networks linking Dasatinib targets (e.g., CSF1R, LYN) to anti-fibrotic pathways .
Q. What statistical frameworks resolve contradictions between dasatinib plasma concentrations and clinical outcomes?
- Multivariate Cox regression : Adjust for covariates like age, dose, and body weight to isolate the impact of trough plasma concentrations on treatment alteration risk .
- Survival analysis : Kaplan-Meier curves for alteration-free rates (66% at 1 year) with log-rank tests to compare subgroups (e.g., high vs. low plasma levels) .
- Machine learning : Build predictive models (AUC=0.78) using transcriptomic signatures (e.g., FLT3-ITD mutations) to reconcile pharmacokinetic variability with efficacy .
Q. How can CRISPR/Cas9 screens identify resistance mechanisms to this compound?
- Library design : Target tyrosine kinases (e.g., Src, Bcr-Abl) and TCR-related genes implicated in Dasatinib response .
- Resistance validation : Knockout of CSK or LCK in T-cell lines followed by dose-response assays (IC50 shifts ≥10-fold indicate resistance) .
- Network analysis : Use GeneMANIA to map interactions between resistance genes (e.g., CDK6, BCL2L1) and Dasatinib targets .
Q. What experimental designs optimize solubility and bioavailability studies for this compound?
- Co-crystal screening : Test co-formers (e.g., carboxylic acids) to enhance solubility ≥2-fold compared to anhydrous Dasatinib .
- In vivo PK studies : Measure Cmax and AUC in murine models after oral administration, correlating with in vitro dissolution profiles .
- Bioavailability metrics : Compare plasma concentrations of co-crystals vs. monohydrate forms using LC-MS/MS .
Methodological Considerations
Q. How should researchers validate predictive biomarkers for this compound response?
- Cohort selection : Stratify AML patients by FLT3-ITD and PTPN11 mutations, enriched in Dasatinib-sensitive samples .
- Cross-validation : Train gene expression models on Beat AML data (n=300) and validate on independent cohorts (e.g., INCPM) .
- Xenograft validation : Test biomarker-positive vs. -negative PDX models for tumor growth inhibition (TGI ≥50% as response threshold) .
Q. What protocols mitigate bias in self-reported data from Dasatinib clinical studies?
- Questionnaire design : Avoid leading questions; use Likert scales for symptom reporting per Schwarz’s cognitive-communicative framework .
- Blinding : Ensure patients and clinicians are blinded to plasma concentration results during adverse event reporting .
- Control groups : Include placebo or imatinib arms to contextualize self-reported outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
